4-アミノ-2-クロロ-6,7-ジメトキシキナゾリン

概要

説明

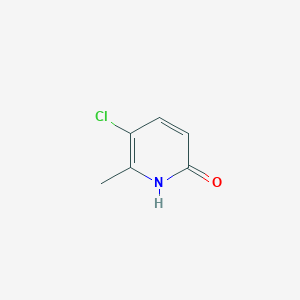

4-Amino-2-chloro-6,7-dimethoxyquinazoline, also known as ACDMQ, is a synthetic quinazoline compound with potential applications in a variety of scientific research fields. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

科学的研究の応用

化学的性質

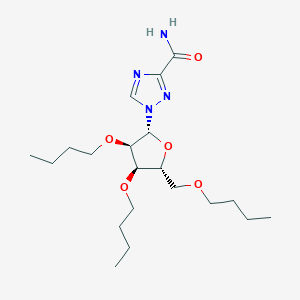

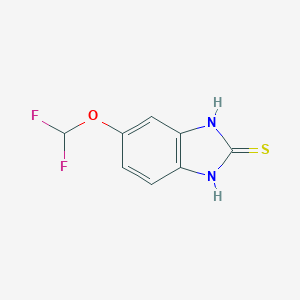

化合物「4-アミノ-2-クロロ-6,7-ジメトキシキナゾリン」は、経験式C10H10ClN3O2を持ち、分子量は239.66です . 融点は262-268 °Cです .

複素環式モノアゾ分散染料の合成

この化合物は、複素環式モノアゾ分散染料の合成に使用されます . 電子スペクトルデータは、環状結合成分を用いて調製されたアゾ染料化合物が比較的高いλmax値を示すことを示しました .

アルファアドレナリン受容体親和性と降圧作用

一連の4-アミノ-2-(4-カルバモイルピペリジノ)-6,7-ジメトキシキナゾリンが合成され、アルファアドレナリン受容体親和性と降圧作用について評価されました . これらの化合物は、インビトロでアルファ1アドレナリン受容体に対して高い結合親和性(Ki、10(-9)-10(-10) M)と選択性を示しました .

研究、分析、および科学教育

この化合物は、研究、分析、および科学教育を目的としています . その独自の化学的性質により、さまざまな科学実験や研究に使用されます .

製薬用途

4-アミノ-2-クロロ-6,7-ジメトキシキナゾリンは、製薬業界において、さまざまな薬物の合成における中間体として使用されます . 特に、アルファアドレナリン受容体を標的とする薬物の合成に使用されます

作用機序

Target of Action

The primary target of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, also known as 2-Chloro-6,7-dimethoxyquinazolin-4-amine, is the alpha 1-adrenoceptor . This receptor plays a crucial role in the regulation of various physiological processes, including vascular smooth muscle contraction, cardiac output, and neurotransmitter release from adrenergic nerves .

Mode of Action

4-Amino-2-chloro-6,7-dimethoxyquinazoline interacts with its target, the alpha 1-adrenoceptor, by binding to it with high affinity . This interaction leads to a series of intracellular events, including the activation of G-proteins and the subsequent modulation of downstream signaling pathways .

Biochemical Pathways

Upon binding to the alpha 1-adrenoceptor, 4-Amino-2-chloro-6,7-dimethoxyquinazoline triggers a cascade of biochemical reactions. These include the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then stimulate the release of calcium ions from intracellular stores and activate protein kinase C, respectively. These events ultimately result in various physiological responses, such as smooth muscle contraction .

Result of Action

The molecular and cellular effects of 4-Amino-2-chloro-6,7-dimethoxyquinazoline’s action are primarily related to its interaction with the alpha 1-adrenoceptor. By modulating the activity of this receptor, the compound can influence a variety of physiological processes, such as blood pressure regulation and neurotransmitter release .

Safety and Hazards

“4-Amino-2-chloro-6,7-dimethoxyquinazoline” is classified as Acute Tox. 4 (Oral), with an ATE=500 mg/kg bodyweight. It causes skin irritation (Skin Irrit. 2, H315) and serious eye irritation (Eye Irrit. 2, H319) . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

特性

IUPAC Name |

2-chloro-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIIAAVGRHKSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057694 | |

| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23680-84-4 | |

| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23680-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6,7-dimethoxy-4-quinazolinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023680844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6,7-dimethoxyquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG7Z4T71Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in pharmaceutical synthesis?

A: This compound serves as a crucial building block for several important antihypertensive drugs, including Doxazosin, Terazosin, Prazosin, and Alfuzosin. Its chemical structure allows for further modifications, leading to a diverse range of derivatives with potential therapeutic applications. [, , , ]

Q2: Can you describe a common synthetic route for 4-Amino-2-chloro-6,7-dimethoxyquinazoline?

A: A common starting material is vanillin. The synthesis typically involves multiple steps including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination reactions. Optimization of reaction conditions, particularly for nitration and oxidation steps, is crucial for achieving a good yield. [, ]

Q3: Are there any challenges associated with the synthesis of this compound?

A: Yes, several challenges have been reported. For instance, traditional methods for oxidizing vanillin to vanillic acid often lead to impurities, affecting the purity of the final product. [] Additionally, the cyclization reaction using sodium cyanate can yield significant amounts of unwanted byproducts like 3,4-dimethoxyisatoic anhydride. [] The conversion of 2,4-dichloro-6,7-dimethoxyquinazoline to the final product can be inefficient and require large volumes of anhydrous solvents and prolonged reaction times. []

Q4: How is the quality of 4-Amino-2-chloro-6,7-dimethoxyquinazoline monitored during its synthesis?

A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for monitoring the synthesis of this compound. The method can separate and quantify the compound from its impurities, allowing for the assessment of reaction progress and product purity. This is particularly important for ensuring the quality of the final drug substance. [, ]

Q5: What spectroscopic techniques are used to characterize 4-Amino-2-chloro-6,7-dimethoxyquinazoline?

A: Various spectroscopic techniques are employed for characterizing this compound, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectrometry (MS). These techniques provide valuable information about the functional groups, carbon framework, and molecular weight of the compound, confirming its identity and purity. [, , ]

Q6: Are there any known applications of 4-Amino-2-chloro-6,7-dimethoxyquinazoline beyond its use in antihypertensive drugs?

A: Yes, research suggests that derivatives of this compound, particularly those incorporating a hydrazone moiety, exhibit promising antifungal activity. [] This highlights the potential of this scaffold for developing novel therapeutic agents beyond its traditional use in cardiovascular medications.

Q7: What are the implications of the structural features of 4-Amino-2-chloro-6,7-dimethoxyquinazoline for its reactivity?

A: The presence of the 2-chloro and 4-amino substituents on the quinazoline ring makes it a versatile building block for further derivatization. These groups can participate in various nucleophilic substitution reactions, allowing for the introduction of different pharmacophores and the fine-tuning of physicochemical properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)